2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound is fundamentally determined by the planar bicyclic pyrazolo[1,5-a]pyrimidine core structure. Crystallographic studies of related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated that the central heterocyclic system typically maintains near-planarity, with dihedral angles between the constituent five-membered pyrazole ring and six-membered pyrimidine ring generally ranging from 0.84° to 4.38°. The pyrazolo[1,5-a]pyrimidine scaffold exhibits characteristic bond lengths and angles that reflect the aromatic nature of the fused ring system, with the nitrogen atoms participating in the delocalized π-electron system.
The tert-butyl substituent at position 2 introduces significant steric bulk that influences the overall molecular conformation. Crystallographic data from analogous compounds indicate that bulky alkyl groups at this position typically adopt conformations that minimize steric interactions with the planar heterocyclic core. The tert-butyl group, with its tetrahedral carbon center, extends outward from the plane of the pyrazolo[1,5-a]pyrimidine ring system, creating a three-dimensional molecular architecture that affects both packing arrangements and intermolecular interactions in the solid state.
The trifluoromethyl group at position 5 contributes both electronic and steric effects to the molecular structure. This highly electronegative substituent withdraws electron density from the aromatic system while maintaining a relatively compact spatial footprint. Crystallographic analysis of related trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines has shown that the carbon-fluorine bonds adopt orientations that optimize electrostatic interactions while minimizing steric hindrance.
The hydrazino functionality at position 7 represents the most reactive and conformationally flexible portion of the molecule. The nitrogen-nitrogen single bond allows for rotational freedom, enabling the hydrazino group to adopt various conformations depending on the chemical environment and intermolecular interactions. Crystal structure studies of pyrazolo[1,5-a]pyrimidine derivatives with nitrogen-containing substituents at position 7 have revealed that these groups often participate in hydrogen bonding networks that stabilize specific conformations.
Table 1: Comparative Crystallographic Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives
Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both ¹H and ¹³C spectra. The ¹H nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that reflect the electronic environment of each proton-bearing carbon. The tert-butyl group typically appears as a singlet in the aliphatic region, usually around 1.2-1.5 parts per million, integrating for nine protons due to the equivalent methyl groups. The hydrazino protons appear as exchangeable signals that may be broadened due to rapid exchange with trace moisture or coupling with nitrogen nuclei.
The aromatic region of the ¹H nuclear magnetic resonance spectrum contains signals corresponding to any aromatic protons remaining on the pyrazolo[1,5-a]pyrimidine core. The chemical shifts of these protons are significantly influenced by the electron-withdrawing trifluoromethyl group and the electron-donating tert-butyl substituent, creating a complex electronic environment that affects the observed chemical shifts. The presence of the trifluoromethyl group typically causes downfield shifts of adjacent aromatic protons due to the strong electron-withdrawing nature of the fluorine atoms.
¹³C nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically observed around 120-125 parts per million with a large coupling constant of approximately 270-280 hertz. The quaternary carbon of the tert-butyl group appears in the aliphatic region around 30-35 parts per million, while the methyl carbons appear around 28-30 parts per million. The aromatic carbons of the pyrazolo[1,5-a]pyrimidine core exhibit chemical shifts ranging from 95 to 160 parts per million, depending on their position relative to the nitrogen atoms and substituents.
Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule. The hydrazino group exhibits nitrogen-hydrogen stretching vibrations typically appearing as broad absorption bands in the 3200-3400 wavenumber region. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, while the trifluoromethyl group contributes strong carbon-fluorine stretching absorptions in the 1000-1300 wavenumber range. The fingerprint region below 1500 wavenumbers contains numerous absorption bands that provide a unique spectroscopic signature for the compound.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 273, corresponding to the calculated molecular weight of the compound. Fragmentation patterns typically involve loss of the tert-butyl group (loss of 57 mass units) and various combinations of the trifluoromethyl and hydrazino substituents, providing confirmation of the proposed structure through analysis of the fragmentation pathways.
Table 2: Characteristic Spectroscopic Data for Related Pyrazolo[1,5-a]pyrimidine Compounds
Comparative Structural Analysis with Pyrazolo[1,5-a]pyrimidine Derivatives
Comparative structural analysis of this compound with other members of the pyrazolo[1,5-a]pyrimidine family reveals both common structural features and unique characteristics. The basic bicyclic framework remains consistent across the series, with the pyrazolo[1,5-a]pyrimidine core maintaining its characteristic planar geometry and aromatic character. However, the specific substitution pattern of this compound introduces distinctive electronic and steric effects that differentiate it from simpler derivatives.
Comparison with 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one demonstrates the impact of different substituent patterns on molecular geometry. While both compounds contain substituents at positions 2 and 5, the replacement of phenyl groups with tert-butyl and trifluoromethyl substituents significantly alters the electronic distribution and steric profile. The 4H-one tautomer present in the comparative compound involves a different nitrogen protonation state compared to the hydrazino-substituted derivative, affecting both the electronic structure and potential for hydrogen bonding interactions.
The presence of the trifluoromethyl group at position 5 can be compared with other electron-withdrawing substituents in related compounds. Studies of 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine reveal that trifluoromethyl substitution consistently produces significant electron withdrawal effects that influence both chemical reactivity and physical properties. The highly electronegative fluorine atoms create strong dipole moments that affect intermolecular interactions and crystal packing arrangements.
Structural comparison with pyrazolo[3,4-d]pyrimidine isomers highlights the importance of the specific ring fusion pattern. While pyrazolo[3,4-d]pyrimidines share the same molecular formula and similar substitution patterns, the different connectivity between the pyrazole and pyrimidine rings results in distinct electronic properties and biological activities. The [1,5-a] fusion pattern in the target compound creates a different arrangement of nitrogen atoms within the bicyclic system, affecting both the distribution of electron density and the geometry of potential metal coordination sites.
The hydrazino substituent at position 7 provides unique opportunities for further chemical modification and biological activity. Comparative analysis with other nitrogen-containing substituents at this position, such as amino or alkylamino groups, reveals that the hydrazino functionality offers additional sites for hydrogen bonding and potential coordination with biological targets. The flexible nature of the nitrogen-nitrogen bond allows for conformational adaptation that may enhance binding affinity with specific molecular targets.
Table 3: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Position 2 Substituent | Position 5 Substituent | Position 7 Substituent | Electronic Character |
|---|---|---|---|---|
| Target Compound | Tert-butyl | Trifluoromethyl | Hydrazino | Mixed electron-donating/withdrawing |
| Reference Compound A | Methyl | Phenyl | 4H-one | Aromatic |
| Reference Compound B | Methyl | 4-Fluorophenyl | Trifluoromethyl | Electron-withdrawing |
| Reference Compound C | Methyl | Benzyl | Morpholinomethyl | Electron-donating |
Properties
IUPAC Name |
[2-tert-butyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5/c1-10(2,3)6-4-8-16-7(11(12,13)14)5-9(17-15)19(8)18-6/h4-5,17H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFAVVLMMHFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=C1)N=C(C=C2NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381686 | |
| Record name | 2-(tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655235-56-6 | |
| Record name | 2-(tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-1H-pyrazole and ethyl 4,4,4-trifluoro-2-butynoate.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with tert-butyl halides under basic conditions.
Introduction of the hydrazino group: The final step involves the reaction of the intermediate compound with hydrazine or hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Coupling Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Hydrazine or hydrazine derivatives, basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups, which can be tailored for specific applications .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazolo-pyrimidine compounds exhibit significant anticancer properties. Research indicates that modifications to the hydrazino and trifluoromethyl groups can enhance bioactivity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in human cancer models .
- Antimicrobial Properties : The hydrazino group is known for its role in enhancing the antimicrobial activity of compounds. Studies have demonstrated that compounds containing hydrazine derivatives exhibit potent antibacterial and antifungal activities .
Agrochemicals
The unique chemical structure of 2-(tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine also makes it a candidate for use in agrochemical formulations:
- Pesticidal Activity : Research has indicated that similar pyrazolo-pyrimidine derivatives can serve as effective pesticides due to their ability to disrupt biological pathways in pests. The trifluoromethyl group may enhance lipophilicity, improving the compound's ability to penetrate pest cuticles .
Materials Science
In materials science, the compound's properties lend themselves to various innovative applications:
- Polymer Synthesis : The incorporation of pyrazolo-pyrimidine structures into polymer matrices has been explored for developing advanced materials with specific thermal and mechanical properties. Such polymers can be utilized in coatings and composites .
- Fluorescent Materials : The presence of fluorine atoms is known to impart unique optical properties. Compounds like this compound could be investigated for their potential use in developing fluorescent sensors or imaging agents .
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the anticancer effects of various pyrazolo-pyrimidine derivatives, including those similar to this compound. The results indicated significant inhibition of tumor growth in xenograft models when treated with these compounds.
Case Study 2: Pesticidal Efficacy
In a comparative analysis by Johnson et al. (2024), several derivatives were tested against common agricultural pests. The study concluded that certain modifications to the hydrazino group resulted in enhanced efficacy against aphids and spider mites, suggesting potential for development into commercial pesticides.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Positional Effects : The trifluoromethyl group at position 5 (target compound) versus position 7 (e.g., 6i, 3f) alters electronic properties and steric interactions.
- Hydrazino Reactivity: The 7-hydrazino group distinguishes the target compound, enabling unique derivatization pathways (e.g., formylation, acetylation) compared to non-hydrazino analogs .
- Synthetic Flexibility : Bulkier tert-butyl at position 2 may require tailored coupling conditions compared to smaller methyl groups .
Key Insights :
- The tert-butyl group improves solubility relative to methyl or aryl substituents.
- Hydrazino at position 7 offers superior reactivity for generating derivatives compared to amino or nitro groups.
Functionalization Potential
- Target Compound: The 7-hydrazino group can undergo reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which are precursors for triazolo-fused systems .
- Analog 10e : The thiophene moiety enables electrophilic substitution, but position 7 lacks reactive groups for direct derivatization .
Biological Activity
2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, with the CAS number 655235-56-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C₁₁H₁₄F₃N₅, and it has a molecular weight of 273.26 g/mol . This compound features a unique pyrazolo-pyrimidine structure, which is often associated with various biological activities including anti-inflammatory and anti-cancer properties.
Antiparasitic Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including compounds similar to this compound, as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR). These compounds demonstrated promising inhibitory activity against both wild-type and mutant strains of the enzyme. For instance, a related study reported IC50 values ranging from 1.3 to 243 nM for wild-type PfDHFR and 13 to 208 nM for quadruple mutant strains . This suggests that the compound could be a candidate for further development as an antimalarial agent.
Anti-inflammatory Effects
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Compounds structurally related to this compound have shown significant inhibition of COX-2 activity in vitro. For example, certain derivatives exhibited IC50 values comparable to celecoxib, a well-known anti-inflammatory drug . This indicates that such compounds could serve as potential leads for developing new anti-inflammatory therapies.
Anticancer Potential
The anticancer activity of pyrazolo-pyrimidine derivatives has been explored in various studies. These compounds have shown efficacy against several cancer cell lines, including breast cancer models. For instance, one study reported that related compounds inhibited cell proliferation with IC50 values in the low micromolar range, demonstrating selective toxicity towards cancer cells while sparing normal cells . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazolo-pyrimidine scaffold can enhance their anticancer efficacy.
Case Study 1: Inhibition of PfDHFR
In a detailed investigation into the inhibition of PfDHFR by pyrimidine derivatives, researchers synthesized multiple analogs and assessed their biological activity. The results indicated that specific structural modifications significantly improved binding affinity and selectivity towards PfDHFR compared to human DHFR. This work underscores the therapeutic potential of such compounds in treating malaria while minimizing off-target effects.
Case Study 2: Anti-inflammatory Activity Assessment
A series of pyrazolo-pyrimidines were tested for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results showed that some derivatives exhibited ED50 values comparable to indomethacin, further supporting their potential use as anti-inflammatory agents. The study also included molecular docking simulations to predict binding interactions with COX enzymes, providing insights into the mechanisms underlying their biological activities.
Summary Table of Biological Activities
| Activity | IC50/ED50 Values | Notes |
|---|---|---|
| Antimalarial (PfDHFR) | 1.3 - 243 nM | Promising leads for antimalarial drug development |
| Anti-inflammatory | Comparable to celecoxib | Significant COX-2 inhibition observed |
| Anticancer | Low micromolar range | Selective toxicity towards cancer cells |
Q & A
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence yield and purity?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclization of aminopyrazole precursors with trifluoromethyl-β-diketones or arylazo intermediates. For example, refluxing in pyridine (5–6 hours) followed by neutralization with HCl and crystallization yields products with 62–70% efficiency . Solvent choice (e.g., pyridine, dioxane) and reaction time critically affect purity, as seen in the synthesis of 7-amino-3-(4'-chlorophenylazo) derivatives . Key characterization includes ¹H/¹³C NMR and MS to confirm structural integrity .
Q. How is the structural identity of pyrazolo[1,5-a]pyrimidine derivatives validated experimentally?
X-ray crystallography provides definitive planar geometry and bond-length data, as demonstrated for 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (mean σ(C–C) = 0.003 Å) . NMR (¹H/¹³C) and elemental analysis (C, H, N%) are standard for verifying substituent positions and purity. For example, 7-amino-2-ethyl derivatives show carbon content deviations <0.5% from theoretical values .
Q. What biological activities are commonly associated with pyrazolo[1,5-a]pyrimidine scaffolds?
These compounds exhibit anticancer, enzyme inhibitory (e.g., COX-2, HMG-CoA reductase), and neuropharmacological activities. Substituents like trifluoromethyl enhance binding affinity; for instance, N-[2-(dimethylamino)ethyl]-5-methyl derivatives show potent enzyme inhibition via hydrophobic interactions .
Advanced Research Questions
Q. How can regioselective functionalization at the C3 position of pyrazolo[1,5-a]pyrimidines be achieved?
Hypervalent iodine reagents enable regioselective C(sp²)–H halogenation at C3. For 2-methyl-7-phenyl derivatives, iodination yields 83–95% using electron-donating/withdrawing substituents on the phenyl ring. This method avoids competing reactions at C5/C7, critical for drug design .
Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?
Discrepancies in melting points or NMR shifts often arise from polymorphic forms or solvent residues. For example, 7-chloro-5-methyl-2-phenyl derivatives with planar pyrazolo[1,5-a]pyrimidine cores may require recrystallization (e.g., ethanol) to isolate pure phases . LC-MS and DSC can identify impurities.
Q. How do computational methods aid in understanding structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidines?
Molecular docking and QSAR models quantify interactions between trifluoromethyl groups and targets like CRF1 receptors. For 3-(2,4-dichlorophenyl) derivatives, substituent bulkiness correlates with antitrypanosomal activity, guiding lead optimization .
Q. What challenges arise in scaling up combinatorial libraries of pyrazolo[1,5-a]pyrimidine derivatives?
Solution-phase parallel synthesis (50–100 mg scale) faces yield variability due to trifluoromethyl steric effects. Purification via crystallization (e.g., from acetonitrile) improves purity but requires optimization for each derivative .
Methodological Insights
-
Synthetic Optimization Table
-
SAR Analysis
Substituents at C5/C7 (e.g., trifluoromethyl, aryl groups) enhance bioactivity by:- Increasing lipophilicity (logP) for membrane penetration.
- Stabilizing π-π stacking with enzyme active sites (e.g., COX-2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
